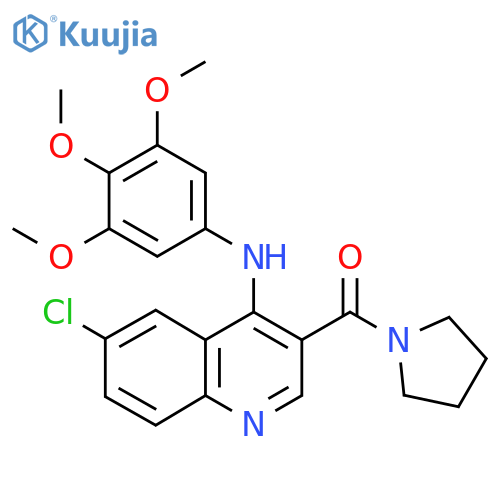Cas no 1359320-38-9 (6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)

1359320-38-9 structure
商品名:6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
CAS番号:1359320-38-9
MF:C23H24ClN3O4
メガワット:441.907364845276
CID:5346541
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- (6-chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- [6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
- 6-chloro-3-(pyrrolidin-1-ylcarbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
- 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
-
- インチ: 1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)
- InChIKey: ROBFPBKUAUFLCL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C=N2)C(N1CCCC1)=O)NC1C=C(C(=C(C=1)OC)OC)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 591
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 72.9
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-8568-10μmol |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-2mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-30mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-3mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-5μmol |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-10mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-20μmol |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-5mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-1mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-8568-40mg |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
1359320-38-9 | 40mg |
$140.0 | 2023-09-10 |
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
1359320-38-9 (6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 506-17-2(cis-Vaccenic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
